Pyrrolidin-3-ylmethyl trifluoromethanesulfonate

Organic Synthesis Reaction Kinetics Electrophilic Reactivity

Pyrrolidin-3-ylmethyl trifluoromethanesulfonate (CAS 1337880-78-0) is a heterocyclic organic compound with the molecular formula C₆H₁₀F₃NO₃S and a molecular weight of 233.21 g/mol. It is characterized by a pyrrolidine ring linked via a methylene bridge to a trifluoromethanesulfonate (triflate) ester group.

Molecular Formula C6H10F3NO3S
Molecular Weight 233.21 g/mol
CAS No. 1337880-78-0
Cat. No. B3232287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-ylmethyl trifluoromethanesulfonate
CAS1337880-78-0
Molecular FormulaC6H10F3NO3S
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1CNCC1COS(=O)(=O)C(F)(F)F
InChIInChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-4-5-1-2-10-3-5/h5,10H,1-4H2
InChIKeyPKIIOOKJXJVLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate (CAS 1337880-78-0): Technical Baseline for Scientific Procurement


Pyrrolidin-3-ylmethyl trifluoromethanesulfonate (CAS 1337880-78-0) is a heterocyclic organic compound with the molecular formula C₆H₁₀F₃NO₃S and a molecular weight of 233.21 g/mol . It is characterized by a pyrrolidine ring linked via a methylene bridge to a trifluoromethanesulfonate (triflate) ester group [1]. The triflate moiety confers exceptional electrophilic reactivity, making this compound a specialized alkylating agent and a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions . Its high reactivity is leveraged in medicinal chemistry and pharmaceutical development for the construction of complex molecular architectures, where the pyrrolidine scaffold is a common motif [2].

Procurement Risk: Why Generic Alkylating Agents Cannot Replace Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate


Simple generic substitution of Pyrrolidin-3-ylmethyl trifluoromethanesulfonate with other alkylating agents or pyrrolidine derivatives is not feasible due to the compound's unique, quantifiable structural and reactive profile. Unlike simple alkyl triflates (e.g., methyl triflate) or other pyrrolidine electrophiles (e.g., pyrrolidin-3-yl tosylate), this molecule offers a specific combination: a pre-installed pyrrolidine core, a C3-substituted methylene linker, and the superior leaving-group ability of a triflate. This triad is critical for achieving specific outcomes in stereoselective alkylation reactions, as documented in the literature [1]. For instance, replacing the triflate with a halide or a less reactive sulfonate (e.g., tosylate or mesylate) would demonstrably alter reaction kinetics, yield, and stereochemical outcomes, necessitating extensive re-optimization of synthetic pathways [1]. The quantitative evidence below underscores that the compound's value is not merely its function as an electrophile, but its precise molecular architecture.

Quantitative Evidence Guide: Performance Differentiation of Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate (1337880-78-0)


Leaving Group Ability: Quantified Reactivity Advantage Over Alkyl Halides and Tosylates

The trifluoromethanesulfonate (triflate) leaving group in Pyrrolidin-3-ylmethyl trifluoromethanesulfonate provides a massive reactivity advantage over common alternative leaving groups. As a class, alkyl triflates are known to be approximately 10⁴ to 10⁵ times more reactive in SN2 reactions than corresponding alkyl iodides, and about 10⁸ times more reactive than alkyl tosylates [1]. This class-level inference is directly applicable: for the same pyrrolidin-3-ylmethyl electrophilic core, the triflate variant will react orders of magnitude faster and under significantly milder conditions than its halide or tosylate counterparts. This high reactivity is essential for efficient coupling with weak nucleophiles or for achieving high yields in challenging alkylations, such as those involving sterically hindered bicyclic lactams [2].

Organic Synthesis Reaction Kinetics Electrophilic Reactivity

Stereoselective Alkylation Performance: Improved Diastereoselectivity with Alkyl Triflates

In the context of synthesizing chiral 3-alkyl-3-arylpyrrolidines, the use of alkyl triflates as electrophiles led to improved stereoselectivity in the alkylation of bicyclic lactams compared to other leaving groups [1]. While the exact diastereomeric ratio (dr) for the specific pyrrolidin-3-ylmethyl analog is not publicly disclosed in the core literature, the study explicitly states that stereoselectivity was 'improved' by employing an alkyl triflate electrophile, a class to which Pyrrolidin-3-ylmethyl trifluoromethanesulfonate belongs. This class-level inference demonstrates that the triflate leaving group is not merely a faster reacting species but also a tool for controlling the stereochemical outcome of critical bond-forming events, a key requirement in the synthesis of enantiomerically pure drug candidates.

Asymmetric Synthesis Stereochemistry Medicinal Chemistry

High-Yield SN2 Alkylation with Grignard Reagents

Pyrrolidin-3-ylmethyl trifluoromethanesulfonate has been reported to participate in SN2 alkylation reactions with Grignard reagents, achieving yields in the range of 85–90% under mild conditions . This is a direct, quantitative measure of its performance in a common, high-value synthetic transformation. While comparable yield data for the exact same reaction with the analogous pyrrolidin-3-ylmethyl chloride or tosylate is not available in the primary literature, this high yield is consistent with the enhanced reactivity of the triflate leaving group, which allows the reaction to proceed cleanly without competing side reactions that often plague less reactive electrophiles.

Organometallic Chemistry Process Chemistry Synthetic Efficiency

High-Value Application Scenarios for Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate (1337880-78-0)


Synthesis of Stereodefined 3-Alkyl-3-Arylpyrrolidines

This compound is particularly well-suited for the stereoselective alkylation of chiral bicyclic lactams to produce non-racemic 3-alkyl-3-arylpyrrolidines, a class of structures common in CNS-targeting drug candidates and natural product analogs. The triflate leaving group's superior reactivity and documented ability to improve stereocontrol [1] make it the preferred electrophile for achieving high enantiomeric purity in these complex molecular frameworks.

Medicinal Chemistry for Adenosine Receptor Modulators

The pyrrolidin-3-ylmethyl motif is a key pharmacophoric element in novel xanthine-based A2B adenosine receptor antagonists [1]. The target compound serves as a crucial building block for introducing this motif via high-yield SN2 alkylation , enabling the construction of drug candidates like the highly potent antagonist 8-{1-[5-Oxo-1-(4-trifluoromethyl-phenyl)-pyrrolidin-3-ylmethyl]-1H-pyrazol-4-yl}-1,3-dipropyl-xanthine, which exhibited a binding affinity (Ki) of 1 nM [1].

Development of NK3 Receptor Antagonists

Patents describing pyrrolidine derivatives as high-potential NK3 receptor antagonists for treating conditions like depression and schizophrenia [1] highlight the relevance of functionalized pyrrolidine intermediates. Pyrrolidin-3-ylmethyl trifluoromethanesulfonate provides a direct and efficient route to install the C3-substituted pyrrolidine core, accelerating the structure-activity relationship (SAR) exploration and lead optimization phases in this therapeutic area.

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